
4-(1-methyl-1H-indol-3-yl)butanehydrazide
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Overview
Description
4-(1-methyl-1H-indol-3-yl)butanehydrazide is a chemical compound with the molecular formula C13H17N3O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
One study has reported that indole hydrazide derivatives, including this compound, can act as corrosion inhibitors for mild steel in an acidic environment, suggesting that the compound’s action may be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-indol-3-yl)butanehydrazide typically involves the reaction of 4-(1H-indol-3-yl)butanoic acid with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for several hours. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-indol-3-yl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-indol-3-yl)butanoic acid
- Ethyl 4-(1H-indol-3-yl)butanoate
- 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol
Uniqueness
4-(1-methyl-1H-indol-3-yl)butanehydrazide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a valuable molecule for further research and development .
Biological Activity
4-(1-methyl-1H-indol-3-yl)butanehydrazide is a compound derived from indole, a core structure in numerous biologically active molecules. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activities of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with hydrazine or its derivatives. Various methodologies have been reported, including:
- Condensation Reactions : Indole derivatives are reacted with hydrazine derivatives under reflux conditions to yield hydrazides.
- Knoevenagel Condensation : This method involves the reaction of indole-3-carboxaldehyde with hydrazine derivatives to form the desired hydrazide.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
Cell Line | IC50 (μM) |
---|---|
HeLa | 0.52 |
MCF-7 | 0.34 |
HT-29 | 0.86 |
These values indicate that the compound is particularly potent against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its effects has been elucidated through various studies:
- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, a crucial process for cell division. This action is similar to that of colchicine, a well-known antitumor agent .
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .
- Apoptosis Induction : The compound promotes apoptosis in a dose-dependent manner, leading to programmed cell death in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- In Vitro Studies : In laboratory settings, treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, indicating broad-spectrum anticancer activity.
- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to the colchicine site on tubulin, corroborating its role as a tubulin inhibitor .
Properties
IUPAC Name |
4-(1-methylindol-3-yl)butanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-9-10(5-4-8-13(17)15-14)11-6-2-3-7-12(11)16/h2-3,6-7,9H,4-5,8,14H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMARNJPHNKGNJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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